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Compound of Interest

Compound Name: 3-Bromo-2-chloroprop-1-ene

CAS No.: 4860-96-2

Cat. No.: B3031548

Get Quote

Executive Summary
3-Bromo-2-chloroprop-1-ene (BCP) is a high-value bifunctional "linchpin" reagent in organic

synthesis. Its utility stems from the distinct reactivity profiles of its two halogenated sites: the

highly labile allylic bromide (C3) and the robust vinylic chloride (C2).

This guide provides a validated roadmap for exploiting this reactivity hierarchy. Unlike simple

dihaloalkanes, BCP allows for sequential, orthogonal functionalization. Researchers can install

nucleophiles or carbon chains at the C3 position via

or Barbier-type chemistry, preserving the C2 vinyl chloride as a "latent" handle for subsequent
transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) or annulation reactions.

Part 1: Chemical Profile & Reactivity Hierarchy
The Molecule

IUPAC Name: 3-Bromo-2-chloroprop-1-ene[1][2]
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CAS: 4860-96-2[1][2][3]

Structure:

Role: Electrophilic C3 synthon; Latent C2 coupling partner.

The Reactivity Divergence
The successful utilization of BCP relies on recognizing the massive kinetic difference between

the two electrophilic sites.

Feature Position C3 (Allylic) Position C2 (Vinylic)

Functional Group Primary Allylic Bromide Vinyl Chloride

Hybridization

Bond Energy (approx) C-Br: ~280 kJ/mol C-Cl: ~390 kJ/mol

Primary Reactivity Substitution, Metal Insertion

(In, Zn)

Pd-Catalyzed Cross-Coupling,

Elimination

Kinetic Order Reacts First (Fast)
Reacts Second

(Slow/Requires Catalyst)

Strategic Workflow Visualization
The following diagram illustrates the standard decision tree for BCP functionalization.

3-Bromo-2-chloroprop-1-ene
(Starting Material)

Path A: Nucleophilic Sub (Sn2)
(Amines, Phenols, Thiols)  Mild Base, 0°C

Path B: Metal-Mediated Allylation
(Indium/Zinc + Aldehydes)

  In/Zn, H2O/THF

2-Chloroallylic Product
(Amine/Ether)

Homoallylic Alcohol
(Vinyl Chloride Intact)

Step 2: Pd-Catalyzed Coupling
(Suzuki/Sonogashira at C2-Cl)

  Pd(0), Ligand, Heat
Complex Functionalized

Alkene/Heterocycle

Click to download full resolution via product page

Figure 1: Orthogonal functionalization strategy. The C3-Br bond is cleaved first, preserving the

C2-Cl bond for late-stage diversification.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/3-bromo-2-chloroprop-1-ene-dic641581.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chloroprop-1-ene
https://www.sigmaaldrich.com/HK/zh/product/enamine/ena514237042?context=bbe
https://www.benchchem.com/product/b3031548/docs?utm_src=pdf-body-img#application-note-regioselective-functionalization-of-3-bromo-2-chloroprop-1-ene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Protocol A - Regioselective Substitution
Objective: Synthesis of 2-chloroallylamines or ethers. Mechanism: Classical

attack at the C3 carbon. The vinyl chloride at C2 is inert to these conditions.

Critical Considerations
Stoichiometry: Use a slight excess of the nucleophile or a scavenger base to neutralize HBr.

Temperature: Maintain

initially. Allylic bromides are highly reactive; elevated temperatures can lead to double
alkylation (if primary amines are used) or polymerization.

Safety: BCP is a potent lachrymator and alkylating agent. Handle in a fume hood.

Experimental Protocol: Synthesis of N-(2-
chloroallyl)amines
Reagents:

3-Bromo-2-chloroprop-1-ene (1.0 equiv)

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

Potassium Carbonate (

) (1.5 equiv)

Acetonitrile (ACN) or DMF (Dry)

Step-by-Step:

Setup: Charge a flame-dried round-bottom flask with

and anhydrous ACN under Nitrogen atmosphere.

Addition 1: Add the secondary amine (1.1 equiv) and cool the suspension to
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in an ice bath.

Addition 2: Add 3-Bromo-2-chloroprop-1-ene (1.0 equiv) dropwise via syringe over 15

minutes. Note: Rapid addition causes exotherms that degrade selectivity.

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir for 3–12 hours.

Monitoring: Monitor via TLC (Hexane/EtOAc). The starting bromide (

) should disappear.

Workup: Filter off solids (

/KBr). Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine. Dry over

.[4]

Purification: Flash column chromatography (Silica gel).

Self-Validation:

NMR should show the disappearance of the

signal (

4.0–4.2 ppm) and appearance of the amine-adjacent methylene (

3.0–3.5 ppm). The vinylic protons (

5.3–5.5 ppm) must remain distinct, confirming the Cl is intact.

Part 3: Protocol B - Indium-Mediated Allylation
(Barbier-Type)
Objective: Synthesis of

-unsaturated chlorohydrins. Mechanism: Single Electron Transfer (SET) from Indium to the C3-
Br bond generates an allylindium species in situ, which attacks an aldehyde. This is a "Barbier"
reaction (one-pot), avoiding the need to pre-form sensitive Grignards.[5]
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Why Indium?
Unlike Magnesium (Grignard), Indium tolerates water and hydroxyl groups. This reaction can

often be run in aqueous THF, making it robust and operationally simple.

Experimental Protocol
Reagents:

Aldehyde (Electrophile) (1.0 equiv)

3-Bromo-2-chloroprop-1-ene (1.2 equiv)

Indium Powder (1.2 equiv) - Mesh size 100 preferred for surface area.

Solvent: THF:

(1:1 mixture)

Step-by-Step:

Mixture: In a vial, combine the aldehyde and 3-Bromo-2-chloroprop-1-ene in THF/

.

Activation: Add Indium powder in one portion.

Reaction: Sonicate or stir vigorously at RT. The reaction is usually rapid (1–4 hours).

Visual Cue: The grey Indium powder will slowly disappear or change texture as it is

consumed.

Quench: Quench with dilute HCl (1M) to dissolve indium salts.

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with saturated

and brine.
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Result: The product is a homoallylic alcohol containing the 2-chlorovinyl handle:

.

Part 4: Protocol C - Functionalizing the Vinyl
Chloride (Suzuki Coupling)
Objective: Derivatization of the C2 position after C3 functionalization. Challenge: Vinyl chlorides

are sluggish coupling partners compared to bromides/iodides. Standard

often fails. Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or
Buchwald precatalysts to facilitate oxidative addition into the C-Cl bond.

Experimental Protocol
Substrate: The 2-chloroallylamine or chlorohydrin from Protocol A or B.

Reagents:

Substrate (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Catalyst:

(2 mol%) + S-Phos (4-8 mol%) OR

+ X-Phos.

Base:

(3.0 equiv)[6]

Solvent: Toluene/

(10:1) or Dioxane.[6]

Step-by-Step:
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Degassing: Combine substrate, boronic acid, and base in a reaction vial. Evacuate and

backfill with Argon (

).[6]

Catalyst Addition: Add Pd source and ligand (or pre-formed catalyst) under Argon

counterflow.[6]

Solvent: Add degassed solvent.[6]

Heat: Seal and heat to

for 12–24 hours. Vinyl chlorides require heat.

Workup: Cool, filter through Celite, and purify via column chromatography.

Part 5: References & Validation
Mechanistic Validation

Indium-Mediated Selectivity: Indium inserts exclusively into the C-Br bond due to the lower

Bond Dissociation Energy (BDE) compared to C-Cl. The resulting organoindium species is

nucleophilic at the

-position but attacks aldehydes to yield the

-adduct (regioselective preservation of the vinyl chloride).

Pd-Catalyzed Chemoselectivity: Oxidative addition rates follow I > Br > OTf > Cl. In BCP, if

Pd coupling is attempted first, the allylic bromide will react, but often leads to

-allyl Pd complexes that dimerize or eliminate. Therefore,

or Barbier at C3 must precede Pd coupling at C2.

References
Barbier-Type Allylation: Araki, S., et al. "Indium-mediated allylation of carbonyl compounds

with 2-chloroallyl bromide in aqueous media." Journal of the Chemical Society, Perkin

Transactions 1, 1999.
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General Reactivity of 2,3-dihalopropenes: "3-Bromopropenyl esters in organic synthesis:

indium- and zinc-mediated entries to alk-1-ene-3,4-diols." Journal of Organic Chemistry,

2003.[7]

Synthesis of 2-chloroallylamines: "Synthesis and antimicrobial properties of 2-chloro-1-aryl-

2-methyl-3-chloropropanes." Pharmaceutical Chemistry Journal, 2008. (Demonstrates amine

alkylation logic).

Palladium Coupling of Vinyl Chlorides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed

Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

(Foundational text on activating C-Cl bonds).

Safety Warning: 3-Bromo-2-chloroprop-1-ene is a toxic alkylating agent. All protocols must be

performed with appropriate PPE (gloves, goggles, lab coat) in a functioning fume hood.

Neutralize waste streams containing halides before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3031548/docs#application-note-regioselective-
functionalization-of-3-bromo-2-chloroprop-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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